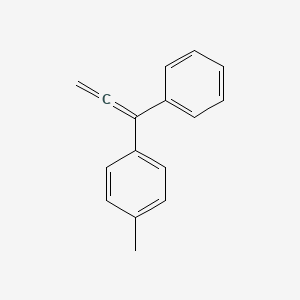

1-Phenyl-1-(4-methylphenyl)allene

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C16H14/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,1H2,2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIJJFPLZSDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571904 | |

| Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218911-51-4 | |

| Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Phenyl 1 4 Methylphenyl Allene and Substituted Allenes

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules, often with high regio- and stereoselectivity. mdpi.comrsc.org Allenes are versatile partners in these transformations, participating in various modes of cycloaddition, including [2+2], [3+2], [4+2], and higher-order cycloadditions. mdpi.comrsc.org

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving allenes provide a direct route to cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. These reactions can be promoted thermally, photochemically, or through metal catalysis.

Visible-light-induced photocatalysis has been employed for the intramolecular [2+2] cycloaddition of enallenylamides. bg.ac.rs This method specifically targets the distal double bond of the allene (B1206475), leading to the exclusive formation of the trans-cycloadduct. bg.ac.rs The efficiency of this process is influenced by substituents, with electron-donating groups generally enhancing the yield. bg.ac.rs

Gold(I) catalysts are also effective in promoting intramolecular [2+2] cycloadditions of allenenes. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the activation of the allene by the gold catalyst to form a gold-linked allylic cation. This intermediate then undergoes a regioselective addition to the alkene, followed by ring closure to yield the cyclobutane product. beilstein-journals.orgnih.gov Enantioselective versions of this reaction have been developed using chiral gold complexes. beilstein-journals.org

Cobalt-catalyzed intermolecular [2+2] cycloadditions of allenes and alkynes have been reported to produce 3-alkylidenecyclobutenes with high yields and regioselectivities. nih.gov The reaction proceeds through an oxidative cyclization to form a 4-alkylidenecobaltacyclopentene intermediate, followed by reductive elimination. nih.gov

| Reactants | Catalyst/Conditions | Product(s) | Key Findings |

| Enallenylamides | Visible light, Iridium photocatalyst | trans-fused heterobicyclic[4.2.0]octane derivatives | Reaction targets the distal double bond of the allene; electron-donating groups improve yield. bg.ac.rs |

| Allenenes | Gold(I) catalysts | Bicyclo[3.2.0] systems | Proceeds via a gold-activated allene intermediate. beilstein-journals.orgbeilstein-journals.org |

| Allenes and Alkynes | CoBr₂, dppf, In | 3-Alkylidenecyclobutenes | Forms a 4-alkylidenecobaltacyclopentene intermediate. nih.gov |

[3+2] Cycloadditions

[3+2] cycloaddition reactions involving allenes are a valuable method for the synthesis of five-membered rings. A prominent example is the reaction of allenes with nitrile oxides to form isoxazoles.

The intramolecular cycloaddition of nitrile oxides to allenes has been studied, with regioselectivity being a key aspect. clockss.org In some systems, the reaction shows a preference for the more remote π-bond of the allene. clockss.org The regioselectivity can be influenced by the transition state geometry, with chair-like transition states being proposed to explain the observed outcomes. clockss.org

DFT calculations have been used to investigate the site- and regioselectivity of nitrile oxide cycloadditions to allenes. nih.govacs.org These studies have helped to rationalize the experimental observations for sulfonylallenes and predict the selectivity for dialkylaminoallenes. nih.govacs.org

Gold(I) catalysis can alter the regioselectivity of the cycloaddition of 1,1-difluoroallenes with nitrile oxides. acs.org While the metal-free reaction proceeds with β,γ-selectivity, the gold-catalyzed reaction favors α,β-selectivity, leading to the formation of (E)-4-alkylidene-5,5-difluoroisoxazolines. acs.org

The synthesis of 5-aminoisoxazoles can be achieved through the reaction of allenic nitriles with hydroxylamine. rsc.org This nucleophilic addition reaction provides a high-yield route to these heterocyclic compounds. rsc.org

| Reactants | Catalyst/Conditions | Product(s) | Key Findings |

| Allenyl Nitriles and Hydroxylamine | - | 3-Alkyl-5-aminoisoxazoles | High-yield synthesis via nucleophilic addition. rsc.org |

| 1,1-Difluoroallenes and Nitrile Oxides | Gold(I) catalyst | (E)-4-Alkylidene-5,5-difluoroisoxazolines | Catalyst changes regioselectivity from β,γ to α,β. acs.org |

| Intramolecular Nitrile Oxide-Allene | Varies | Isoxazolines | Regioselectivity influenced by substrate structure and transition state geometry. clockss.org |

[4+2] Cycloadditions (Diels-Alder type)

Allenes can act as dienophiles in Diels-Alder reactions, although their reactivity varies depending on their substitution and strain. nih.govacs.orgacs.org Strained allenes, such as 1,2-cyclohexadiene, are particularly reactive and can undergo [4+2] cycloadditions with dienes that are typically unreactive. nih.govacs.orgacs.org Computational studies suggest that these reactions may proceed through a stepwise, diradical pathway rather than a concerted mechanism. nih.govacs.org

Metal catalysts can also promote [4+2] cycloadditions involving allenes. Rhodium-catalyzed dynamic kinetic intramolecular [4+2] cycloadditions of 1,3-disubstituted allene-1,3-dienes have been shown to produce cis-fused bicyclic products with excellent chemo-, diastereo-, and enantioselectivity. nih.gov Gold(I) complexes have been successfully employed in the enantioselective intramolecular [4+2] cycloaddition of allene-dienes to synthesize trans-hexahydroindenes and pyrrolidine (B122466) derivatives. nih.govacs.org

| Reactants | Catalyst/Conditions | Product(s) | Key Findings |

| Strained Allenes (e.g., 1,2-cyclohexadiene) and Dienes | Thermal | Bicyclic adducts | Strained allenes are highly reactive dienophiles; reaction may be stepwise. nih.govacs.orgacs.org |

| 1,3-Disubstituted Allene-1,3-dienes | Rhodium catalyst | cis-Fused bicyclic products | Dynamic kinetic resolution affords high stereoselectivity. nih.gov |

| Allene-dienes | Gold(I) catalyst | trans-Hexahydroindenes and pyrrolidine derivatives | Enantioselective synthesis achieved with chiral ligands. nih.govacs.org |

Higher-Order Cycloadditions (e.g., [5+2], [6+2])

Higher-order cycloadditions provide access to medium- and large-sized rings, which are prevalent in many natural products. Allenes are effective components in these reactions.

[5+2] Cycloadditions: Rhodium(I)-catalyzed intermolecular [5+2] cycloadditions of vinylcyclopropanes (VCPs) with allenes are a powerful method for constructing seven-membered rings. nih.govnih.govacs.org Interestingly, more sterically hindered allenes can lead to higher yields of the cycloadduct. nih.govnih.govacs.org This is attributed to the suppression of a competing allene dimerization pathway that can poison the rhodium catalyst. nih.govnih.govacs.org In the case of allene-ynes, the cycloaddition occurs exclusively at the terminal double bond of the allene due to favorable electronic effects and the energetic penalty of breaking conjugation. nih.govnih.govacs.org

[6+2] Cycloadditions: These reactions are valuable for the synthesis of eight-membered rings. Cobalt-catalyzed [6+2] cycloadditions of cycloheptatriene (B165957) with monosubstituted allenes proceed with high regio- and E/Z-selectivity. acs.org Rhodium catalysts have also been utilized for the [6+2] cycloaddition of alkene-tethered allenals, leading to bicyclic ketones. rsc.org Furthermore, chromium(0)-promoted [6π+2π] cycloadditions of allenes with cycloheptatriene have been reported. acs.org Palladium-catalyzed higher-order dipolar cycloadditions between allenyl carbonates and azadienes have been developed for the synthesis of chiral endocyclic allenes. acs.org

| Reaction Type | Reactants | Catalyst | Product(s) | Key Findings |

| [5+2] Cycloaddition | Vinylcyclopropanes and Allenes | Rhodium(I) | Seven-membered rings | Steric hindrance on the allene can improve yield by preventing catalyst deactivation. nih.govnih.govacs.org |

| [6+2] Cycloaddition | Cycloheptatriene and Allenes | Cobalt(II) | Bicyclo[4.2.1]nona-2,4-dienes | High regio- and stereoselectivity. acs.org |

| [6+2] Cycloaddition | Alkene-tethered Allenals | Rhodium(I) | Bicyclic ketones | Efficient synthesis of eight-membered rings. rsc.org |

| [6π+2π] Cycloaddition | Cycloheptatriene and Allenes | Chromium(0) | Bicyclic adducts | Photoinitiated process. acs.org |

| Higher-order Dipolar Cycloaddition | Allenyl Carbonates and Azadienes | Palladium | Chiral endocyclic allenes | Provides access to medium-sized chiral heterocycles. acs.org |

Metal-Catalyzed Cycloaddition Variations

A variety of metals, including rhodium, gold, and palladium, catalyze a diverse array of cycloaddition reactions involving allenes, often leading to unique and complex cyclic structures. mdpi.com

Rhodium catalysts are particularly versatile. They have been used in [4+2+1] cycloadditions of in situ generated ene-ene-allenes with carbon monoxide to form 5/7 fused ring systems. mdpi.compku.edu.cn The allene moiety plays a crucial role in these reactions by providing additional coordination to the rhodium center, which favors the desired reductive elimination pathway. pku.edu.cn Rhodium has also been shown to catalyze bridged [5+2] cycloadditions of cis-allene-vinylcyclopropanes to generate the bicyclo[4.3.1]decane skeleton. pku.edu.cn

Gold(I) catalysts are known to activate allenes towards cycloaddition. beilstein-journals.org They can promote formal [2+2+2] cycloadditions between allenamides, alkenes, and aldehydes to produce tetrahydropyrans. nih.gov Enantioselective versions of this reaction have also been developed. nih.gov

Addition Reactions

Allenes undergo addition reactions, and the regioselectivity of these transformations is a key consideration. The attack of a radical can occur at any of the three carbon atoms of the allene moiety. nih.govacs.orgillinois.edu

In radical additions, the substitution pattern of the allene and the nature of the radical species are crucial in determining the outcome. nih.govacs.org For instance, the addition of perfluoroalkyl radicals (from perfluoroalkyl iodides) to substituted allenes typically occurs at the terminal carbon of the less substituted double bond. nih.gov The resulting vinylic radical is then trapped by an iodine atom. nih.gov The attack of a radical at the central carbon of the allene is often irreversible and leads to a resonance-stabilized allylic radical. researchgate.net

Electrophilic additions to allenes also occur, with the regioselectivity sometimes appearing counterintuitive based on simple carbocation stability rules. msu.edu For example, the addition of HBr to allene yields 2-bromopropene, suggesting a more complex interplay of factors beyond just the stability of the intermediate cation. msu.edu

| Reaction Type | Reactants | Key Findings |

| Radical Addition | Allenes and Perfluoroalkyl Iodides | The perfluoroalkyl radical adds to the terminal carbon of the less substituted double bond. nih.gov |

| Radical Addition | Allenes and various radicals | Attack at the central carbon is often irreversible, forming a stabilized allylic radical. researchgate.net |

| Electrophilic Addition | Allene and HBr | The product is 2-bromopropene, indicating complex regiochemical control. msu.edu |

Hydrofunctionalization Reactions

Hydrofunctionalization of allenes represents a highly atom-economical approach to synthesize valuable allylic compounds. snnu.edu.cnacs.org This process involves the addition of a hydrogen atom and a heteroatom (such as nitrogen, oxygen, or carbon) across one of the double bonds of the allene. snnu.edu.cnacs.org Transition metal catalysis, particularly with gold, palladium, and rhodium, has proven instrumental in achieving high selectivity in these transformations. snnu.edu.cnuni-freiburg.de

Gold(I) catalysts, for instance, are highly effective in promoting the intramolecular hydrofunctionalization of allenes with various nucleophiles. acs.orgduke.edu N-allenyl carbamates, γ-hydroxy allenes, and δ-hydroxy allenes undergo rapid, exo-selective cyclization at room temperature to yield piperidine (B6355638) derivatives and oxygen heterocycles, respectively. acs.orgduke.edu Similarly, 2-allenyl indoles can be converted to 4-vinyl tetrahydrocarbazoles in good yields. acs.org A key aspect of these gold-catalyzed reactions is the ability to transfer axial chirality from the allene to a newly formed tetrahedral stereocenter. acs.org

The intermolecular hydrofunctionalization of allenes has also been extensively studied. snnu.edu.cnacs.org Metal catalysts facilitate the addition of N-H, C-H, and O-H bonds to allenes, providing access to a wide array of allylic structures. snnu.edu.cnacs.org For example, gold catalysis enables the regio- and stereoselective hydroamination of mono-, 1,1-, and 1,3-disubstituted aromatic allenes with sulfonamides. snnu.edu.cn The addition typically occurs at the terminal carbon of monosubstituted allenes or the less sterically hindered carbon of 1,3-disubstituted allenes. snnu.edu.cn

The choice of metal catalyst and ligands plays a crucial role in determining the outcome of the reaction. While early work in the 1990s focused on palladium, gold, and rhodium for hydroamination reactions, gold catalysts have shown unique capabilities, such as catalyzing the addition of ammonia. snnu.edu.cn

Electrophilic and Nucleophilic Additions

The dual π-bond system of allenes allows them to react with both electrophiles and nucleophiles. researchgate.net However, controlling the regio- and stereoselectivity of these additions can be challenging. scispace.com

Electrophilic Additions:

Electrophilic additions to allenes are initiated by the attack of an electrophile on one of the double bonds, typically leading to a carbocation intermediate. numberanalytics.comlibretexts.orgfiveable.me The regioselectivity of this attack is governed by the stability of the resulting carbocation, with the electrophile generally adding to the more substituted carbon atom (Markovnikov's rule). libretexts.orgmasterorganicchemistry.com The subsequent attack by a nucleophile completes the addition process. libretexts.org

For instance, the acid-catalyzed addition of water to an unsymmetrical alkene proceeds through the formation of the more stable carbocation. libretexts.org Similarly, the addition of hydrogen halides (HX) to alkenes follows this principle, with the hydrogen acting as the electrophile and the halide as the nucleophile. libretexts.orgmasterorganicchemistry.com The nature of the allene's substituents significantly influences the reaction's outcome. scispace.com Stereodefined products, such as allylic alcohols, ethers, and amides, can be obtained through halo- or seleno-hydroxylations of functionalized allenes like allenyl sulfoxides, sulfones, and phosphine (B1218219) oxides. scispace.com Mechanistic studies, including 18O-labeling and analysis of substituent effects, have revealed that the stereochemistry (E or Z) of the product can be controlled by factors like neighboring group participation and soft Lewis acid-base interactions. scispace.com

Nucleophilic Additions:

In nucleophilic additions, a nucleophile attacks one of the carbon atoms of the allene. The regioselectivity is influenced by the electronic properties and steric hindrance of the substituents on the allene. numberanalytics.com Generally, the nucleophile adds to the less substituted carbon atom. numberanalytics.com

Phosphine-catalyzed reactions of allenoates are a prime example of nucleophilic additions. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the phosphine on the allenoate, forming a zwitterionic intermediate. nih.govnih.gov This intermediate can then react with various electrophiles. In the absence of an external electrophile, the phosphine can act as a general base to activate a pronucleophile for a Michael addition. nih.gov The substitution pattern of the allene significantly impacts the reaction pathway and selectivity. researchgate.net Computational studies have shown that for phosphine-catalyzed annulations, the cyclization step, rather than the initial nucleophilic addition, can be the selectivity-determining step. researchgate.net

Radical Additions and Functionalizations

Radical reactions of allenes have been a subject of intense research for over half a century, offering a powerful tool for the synthesis of complex molecules. nih.govnih.govacs.org The attack of a radical species can occur at any of the three carbon atoms of the allene, leading to questions of chemo-, regio-, and stereoselectivity. nih.govnih.govacs.orgillinois.edu

The outcome of a radical addition to an allene is dictated by a combination of factors, including the nature of the radical, the substitution pattern of the allene, and the reaction conditions. nih.govnih.govacs.org The attack can occur at the terminal carbons (C1 or C3) or the central carbon (C2). nih.gov

Generally, the regioselectivity is governed by the formation of the more stable radical intermediate. For instance, attack at the central carbon (C2) often leads to a resonance-stabilized allylic radical, which is a favored pathway. researchgate.net However, terminal attack to form a vinylic radical is also common. nih.gov

The stereoselectivity of radical additions is often influenced by the substituents on the allene. For example, in the iodoperfluoroalkylation of allenes, the E/Z ratio of the products is likely controlled by the A1,3-strain in the intermediate vinylic radical. nih.gov The presence of carbonyl-containing substituents on the allene can lead to the exclusive formation of the E isomer. nih.gov

The addition of carbon-centered radicals to allenes has been extensively studied. The first reported instance was the addition of a trifluoromethyl radical to propadiene in 1954. nih.gov Generally, perfluoroalkyl radicals, when generated from perfluoroalkyl iodides, add to the terminal carbon of the allene. nih.gov This addition is also site-selective, favoring the less substituted double bond of the allene. nih.gov

The steric bulk of the attacking radical can influence the site of attack. While smaller radicals like methyl and trifluoromethyl radicals tend to add to the terminal carbon, larger radicals such as those derived from malononitriles may favor attack at the central carbon due to steric hindrance. illinois.edu In some cases, such as the SmI2-induced ketyl-allene coupling, the ketyl radical adds regioselectively to the terminal carbon of methoxyallene. nih.gov

Heteroatom-centered radicals, including those based on halogens, nitrogen, and sulfur, also exhibit distinct reactivity patterns with allenes. nih.govnih.govacs.org

Halogen Radicals: The addition of chlorine and bromine radicals to allenes is highly dependent on reaction conditions and the allene's substitution pattern. nih.gov Generally, the reaction yields the product resulting from addition to the central carbon. nih.gov Temperature can significantly affect both the reaction pathway and regioselectivity. nih.gov

Nitrogen Radicals: Nitro radicals are among the most studied nitrogen-centered radicals. illinois.edu They typically attack the central carbon of most allene substrates to generate stable allylic or benzylic radicals. illinois.edu

Sulfur Radicals: Sulfonyl radicals tend to favor attack at a terminal carbon of unhindered allenes. illinois.edu Recent studies have shown that sulfur radicals can add to allenes at two positions to yield 1,3-dithioether products. rsc.org

The following table summarizes the general regioselectivity of radical additions to allenes:

| Radical Type | Preferred Site of Attack | Influencing Factors |

| Perfluoroalkyl (from RFI) | Terminal Carbon | Allene substitution pattern |

| Bulky Carbon Radicals | Central Carbon | Steric hindrance |

| Halogen (Cl, Br) | Central Carbon | Reaction conditions, temperature |

| Nitro Radicals | Central Carbon | Formation of stable allylic/benzylic radicals |

| Sulfonyl Radicals | Terminal Carbon (unhindered allenes) | Steric hindrance |

Rearrangement and Isomerization Pathways

Allenes can undergo a variety of rearrangement and isomerization reactions, leading to the formation of other unsaturated systems, most notably conjugated dienes. mdpi.comknv.de These transformations can be initiated by acid, heat, or transition metals. mdpi.com

Acid-mediated rearrangements typically proceed through the protonation of the central sp-hybridized carbon of the allene. mdpi.com This generates a carbocation that can be stabilized by electron-donating substituents. Subsequent deprotonation leads to the thermodynamically more stable 1,3-diene. For example, 3-methyl-1,2-butadiene (B1215419) rearranges to isoprene (B109036) in the presence of HCl. mdpi.com Similarly, allenes with electron-donating aryl groups, such as 4-methoxyphenyl, readily rearrange to their corresponding 1,3-dienes. mdpi.com

Transition metal complexes can also promote the isomerization of allenes. mdpi.com For instance, the isomerization of internal alkynes to allenes can be achieved using iridium(III) complexes. mdpi.com The proposed mechanism involves a π-allyl intermediate rather than a metal-hydride insertion-elimination pathway. mdpi.com

Isomerization reactions can also lead to the formation of allenes from other unsaturated precursors. knv.de These include the migration of a non-cumulated π-bond (from an alkyne or a diene) into cumulation, or the transformation of a cyclic system into a π-bond through intramolecular elimination or electrocyclic ring opening. knv.de For example, isothiocyanate substituted allenes can be prepared via a nih.govnih.gov sigmatropic rearrangement of propargyl thiocyanates. researchgate.net These allenes are highly reactive and can undergo subsequent ionic or sigmatropic isomerization, electrocyclic ring closure, and cycloaddition reactions. researchgate.net

Annulation Reactions (e.g., C-H Activation)

Annulation reactions involving allenes are powerful methods for the synthesis of cyclic compounds. Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for these transformations, offering atom and step economy. While specific studies on 1-Phenyl-1-(4-methylphenyl)allene are not extensively documented in the reviewed literature, the reactivity of substituted allenes in C-H activation/annulation reactions provides a strong basis for understanding its potential transformations.

Cobalt-catalyzed C-H activation and intermolecular annulation of benzamides with allenes have been shown to produce novel isoquinolin-1(2H)-one scaffolds. rsc.org This methodology is tolerant of a range of benzamide (B126) substrates and can be applied to both terminal and internal allenes, yielding products in good yields. rsc.org The reaction proceeds under mild conditions, and the regioselectivity can be controlled by the choice of base to afford either endo-cyclic or exo-cyclic products. rsc.org For 1,1-disubstituted allenes, however, the desired annulation products are sometimes not obtained, indicating a sensitivity to the substitution pattern on the allene. rhhz.net

In the context of arenes reacting with 1,1-disubstituted allenes, cobalt-catalyzed C-H alkenylation has been observed to proceed with high chemo- and regioselectivity. rhhz.net The use of a bulky alkyl group on the allene was found to be crucial for the alkenylation reaction. rhhz.net

The versatility of allenes in C-H functionalization is governed by the selective formation of either metal-allyl or metal-alkenyl intermediates, which is influenced by the steric and electronic nature of the allene's substituents. rhhz.net This dual reactivity can lead to a variety of products, including those from alkenylation, allylation, dienylation, and annulation reactions. researchgate.net

Electrochemical methods have also been employed for the C-H functionalization of allenes. An electrocatalytic intermolecular cyclization of allenes with 1,3-dicarbonyl compounds has been developed to synthesize highly functionalized tetrasubstituted furans, avoiding the need for stoichiometric oxidants and noble metal catalysts. rsc.org

The following table summarizes representative annulation reactions involving substituted allenes, which can be considered analogous to the potential reactivity of this compound.

| Catalyst/Reagent | Substrates | Product Type | Key Features |

| Cobalt Catalyst | Benzamides and Allenes | Isoquinolin-1(2H)-ones | C-H activation, regioselective, mild conditions. rsc.org |

| Cp*Co(CO)I₂ / AgSbF₆ | Arenes and 1,1-Disubstituted Allenes | Alkenylated Arenes | High chemo- and regioselectivity. rhhz.net |

| Electrochemical (Cp₂Fe) | Allenes and 1,3-Dicarbonyl Compounds | Tetrasubstituted Furans | Avoids stoichiometric oxidants, sustainable. rsc.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the reaction mechanisms of allene transformations is crucial for controlling selectivity and developing new synthetic methods. Mechanistic studies, often combining experimental and computational approaches, have shed light on the intricate pathways involved in transition metal-catalyzed reactions of allenes.

For cobalt-catalyzed [4+1] annulation of amides with allenes, mechanistic investigations suggest a pathway involving β-H elimination to form a diene intermediate. rhhz.net This intermediate then undergoes a Co-H insertion followed by reductive elimination to yield the final annulation product. rhhz.net

In metal-catalyzed cyclization reactions, the role of the transition metal can vary. thieme-connect.de Carbophilic Lewis acids like silver and gold typically activate the allene toward nucleophilic attack. thieme-connect.de In contrast, metals such as palladium and rhodium can play a dual role by activating the allene and promoting subsequent tandem reactions. thieme-connect.de For instance, in palladium-catalyzed coupling and cyclization of allenic β-oxo esters with allyl bromides, the palladium catalyst forms a π-allyl complex that coordinates to the allene. thieme-connect.de Subsequent attack by the enolate oxygen leads to the formation of a vinylpalladium species, which upon reductive elimination, yields the dihydrofuran product. thieme-connect.de

Computational studies have been instrumental in elucidating reaction pathways. For instance, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Michael addition, a Nef-type rearrangement, and cyclization, quantum chemical studies have detailed the energy barriers for each step. rsc.org

The reactivity of allenes can also be harnessed in radical transformations. The direct functionalization of the allenyl C-H bond via a radical strategy has been demonstrated in the copper-catalyzed oxidative amination of allenes with N-fluorobenzenesulfonimide (NFSI) to form allenamides. nih.gov

Gold-catalyzed cyclizations of diynes have been shown to proceed through an unprecedented oxidative pathway. nih.gov The reaction is initiated by an oxygen transfer from an N-oxide to a gold-activated alkyne, forming an α-oxo carbene. This carbene is then transferred across the second alkyne, leading to a stabilized vinyl carbene/cation intermediate, which ultimately cyclizes to form highly substituted indenones. nih.gov Similarly, gold-catalyzed cyclization of 1,6-diynyl dithioacetals involves the generation of a vinyl gold carbene, followed by carbene transfer and aromatic C-H functionalization to produce benzo[a]fluorene derivatives. rsc.org

These mechanistic insights, while not specific to this compound, provide a foundational understanding of the probable reaction pathways this compound might undergo in the presence of various catalytic systems. The electronic asymmetry introduced by the phenyl and 4-methylphenyl (tolyl) groups is expected to influence the regioselectivity of these reactions.

Stereochemical Aspects of 1 Phenyl 1 4 Methylphenyl Allene

Detailed Analysis of Axial Chirality

Allenes are a unique class of organic compounds characterized by two cumulative double bonds, C=C=C. The central carbon of the allene (B1206475) is sp-hybridized, while the two terminal carbons are sp2-hybridized. This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. chemistrysteps.com This specific geometry is the origin of axial chirality in appropriately substituted allenes.

For an allene to be chiral, the substituents on each terminal carbon must be different. chemistrysteps.com In the case of 1-Phenyl-1-(4-methylphenyl)allene, the substituents on one terminal carbon are a phenyl group and a 4-methylphenyl (p-tolyl) group. The other terminal carbon is substituted with two hydrogen atoms. Because the two substituents on the second carbon are identical (both hydrogen), this compound itself is not a chiral molecule. It possesses a plane of symmetry that contains the C=C=C axis and the two aryl rings, bisecting the H-C-H angle.

However, for the broader class of 1,3-disubstituted allenes of the type R¹R²C=C=CR³R⁴, chirality arises when R¹ ≠ R² and R³ ≠ R⁴. nih.gov If we consider a related hypothetical compound, 1-Phenyl-3-deuterio-1-(4-methylphenyl)allene, where one hydrogen is replaced by deuterium, the condition for chirality would be met.

The axial chirality in such allenes is designated by the stereochemical descriptors (aR) and (aS). The assignment is based on the Cahn-Ingold-Prelog priority rules, viewing the molecule along the C=C=C axis and giving priority to the groups on the front and back carbons. chemistrysteps.comyoutube.com

Conditions for Chirality in Allenes:

| Molecule Type | Substituent Condition | Chirality |

|---|---|---|

| General Allene (R¹R²C=C=CR³R⁴) | R¹ ≠ R² and R³ ≠ R⁴ | Chiral |

| 1,1-Diarylallene (Ar¹Ar²C=C=CH₂) | Ar¹ ≠ Ar² | Achiral |

The stability of the axial chirality is determined by the energy barrier to racemization, which involves the rotation of one substituent plane relative to the other. In 1,1-diarylallenes, this barrier is generally high enough to allow for the separation of enantiomers if the molecule is chiral. For instance, a tetrathiafulvalene-substituted allene showed slow racemization in solution under daylight. nih.gov

Diastereoselectivity and Enantioselectivity in Allene Transformations

While this compound itself is achiral, its synthesis from prochiral precursors or its participation in reactions can involve stereoselective processes. The transformations of allenes, particularly those that are axially chiral, are of significant interest in asymmetric synthesis due to the potential for chirality transfer.

Diastereoselectivity: In reactions involving allenes that already contain a stereocenter, or reactions that create a new stereocenter in relation to the allene axis, diastereoselectivity becomes a key consideration. For example, the Diels-Alder reaction of axially chiral allenoic acid derivatives with cyclopentadiene (B3395910) can proceed with high diastereoselectivity. The choice of Lewis acid catalyst can influence whether the endo or exo product is formed preferentially. rsc.org While this specific example does not use this compound, the principle applies to functionalized derivatives.

Enantioselectivity: The enantioselective synthesis of chiral allenes is a major goal in organic chemistry. researchgate.net Methods often involve the use of chiral catalysts or reagents to control the formation of one enantiomer over the other. Radical transformations have also emerged as a powerful tool for allene synthesis. researchgate.net For instance, the reaction of a 4-methylphenyl (p-tolyl) radical with 1,2-butadiene (B1212224) (1-methylallene) has been studied, showing that the methyl group on the allene is actively involved in the reaction dynamics, leading to the formation of 2-(p-tolyl)-1,3-butadiene. nih.govuhmreactiondynamics.org This highlights how substituents influence the reaction pathways, which is a crucial factor in designing enantioselective syntheses.

Examples of Stereoselective Allene Syntheses:

| Reaction Type | Catalyst/Reagent | Stereoselectivity |

|---|---|---|

| Horner-Wadsworth-Emmons | Chiral base/auxiliary | High enantioselectivity researchgate.net |

| Diels-Alder | Lewis Acid (e.g., Eu(fod)₃, EtAlCl₂) | High diastereoselectivity rsc.org |

Chiroptical Properties of Axially Chiral Allenes

Chiroptical properties, such as optical rotation and circular dichroism, are definitive characteristics of chiral molecules. For an axially chiral allene, these properties are directly related to its absolute configuration. The study of these properties is crucial for characterizing enantiomerically pure or enriched samples.

Vibrational Circular Dichroism (VCD) spectroscopy is a particularly powerful technique for studying the stereochemistry of allenes. thieme-connect.comthieme-connect.com It measures the differential absorption of left and right circularly polarized infrared light. The C=C=C asymmetric stretching mode of allenes appears in a relatively uncongested region of the IR spectrum (around 1950 cm⁻¹), making it an excellent probe for VCD analysis. The sign of the VCD signal for this vibration can often be correlated with the absolute configuration of the allene. thieme-connect.comacs.org

Electronic Circular Dichroism (ECD) is another important technique. The interaction between the two perpendicular π systems in a chiral allene gives rise to characteristic Cotton effects in the ECD spectrum. For instance, a dissymmetric allene substituted with tetrathiafulvalenyl and pyrenyl groups exhibited intensive chiroptical properties with Cotton effects that were dependent on the redox state of the molecule. nih.gov

While this compound is achiral and thus optically inactive, its chiral derivatives would be expected to show distinct chiroptical properties based on their axial chirality.

Stereochemical Control and Determination in Allene Synthesis and Reactions

Achieving control over the stereochemical outcome of reactions that produce or involve allenes is a significant challenge in synthetic chemistry. This involves both the synthesis of stereochemically pure allenes and the use of these allenes to control stereochemistry in subsequent transformations.

Stereochemical Control: The synthesis of optically active allenes can be achieved through various strategies, including the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis. Kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst or enzyme, is a common method. nih.gov Asymmetric desymmetrization of prochiral molecules is another powerful approach. snnu.edu.cn For example, the asymmetric acylation of prochiral diamines using a chiral phosphoric acid catalyst has been used to create C-O axially chiral diaryl ethers with high enantioselectivity. snnu.edu.cn

Stereochemical Determination: Once a chiral allene is synthesized, determining its absolute configuration is essential. While X-ray crystallography provides an unambiguous assignment, it requires suitable single crystals. Spectroscopic methods are often more practical. As mentioned, VCD spectroscopy is a powerful tool. thieme-connect.comthieme-connect.com Additionally, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric purity and, in some cases, assign the absolute configuration by comparing the spectra of diastereomeric derivatives. scholaris.canih.gov For example, the absolute configuration of certain axially chiral biaryl compounds has been determined by observing the chemical shift differences in the ¹H NMR spectra after complexation with a chiral acid. scholaris.ca A similar approach could be envisioned for chiral 1,1-diarylallene derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(p-tolyl)-1,3-butadiene |

| 1,2-butadiene (1-methylallene) |

| Cyclopentadiene |

| 1-Phenyl-3-deuterio-1-(4-methylphenyl)allene |

| (R,S)-1-phenylethanol |

| Vinyl acetate |

| 1-(4-bromophenyl)propane-1,2,3-triol |

| 1-(4-nitrophenyl)propane-1,2,3-triol |

| ((2R,3R)-3-(4-bromophenyl)oxiran-2-yl)methanol |

| ((2S,3S)-3-(4-bromophenyl)oxiran-2-yl)methanol |

| Omaezallene |

| Z-omaezallene |

| 9-epi-omaezallene |

| 9-epi-Z-omaezallene |

| Propargyl alcohol |

| Ethynylmagnesium chloride |

| n-Butyllithium |

| Diethyl ether |

| Tetrahydrofuran |

| Acetonitrile |

| Dichloromethane |

| Methanol |

| Water |

| Hexane |

| Toluene |

| Ethyl acetate |

| Sodium sulfate |

| Sodium bicarbonate |

| Hydrochloric acid |

| p-Toluenesulfonic acid monohydrate |

| Triphenylphosphine |

| Ethyl bromoacetate |

Computational and Theoretical Studies of Allene Chemistry

Electronic Structure and Bonding Analysis of Allenes

The unique reactivity and geometry of allenes stem directly from their electronic configuration. Computational studies provide a deep understanding of the bonding and structural properties that define this class of compounds.

The central carbon atom of the allene (B1206475) moiety is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp2-hybridized terminal carbons. wikipedia.orgdoubtnut.comvedantu.com This sp hybridization results in a linear C=C=C arrangement with a bond angle of 180°. wikipedia.orgvaia.com The two remaining p-orbitals on the central carbon are perpendicular to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal sp2 carbons to form two orthogonal pi (π) bonds. pearson.comyoutube.com

This orbital arrangement forces the planes containing the substituents on the terminal carbons to be twisted at a 90° angle to each other. wikipedia.orgyoutube.com For 1-Phenyl-1-(4-methylphenyl)allene, this means the plane containing the phenyl group is perpendicular to the plane containing the 4-methylphenyl (tolyl) group. The bonding can be described as a semi-localized model with two orthogonal π orbitals, though a full molecular orbital description reveals more complex, helical combinations of these orbitals. wikipedia.org

| Carbon Atom | Hybridization | Bond Angle | Role |

|---|---|---|---|

| Central Carbon (C2) | sp | 180° | Forms two σ-bonds and two π-bonds |

| Terminal Carbons (C1, C3) | sp² | ~120° (substituent dependent) | Forms one σ-bond and one π-bond within the allene core |

Allenes are cumulated dienes and are generally less stable than their isomeric conjugated or isolated dienes. wikipedia.org This instability is a form of strain arising from the cumulated double bonds. For instance, the heat of formation of 1,2-pentadiene (B1661991) (an allenic diene) is 33.6 kcal/mol, significantly higher than that of (E)-1,3-pentadiene (18.1 kcal/mol) and 1,4-pentadiene (B1346968) (25.4 kcal/mol). wikipedia.org This inherent strain makes allenes highly reactive. The central sp-hybridized carbon is considered strained and readily undergoes reactions that convert it to a more stable sigma-bonded state. quora.com

While acyclic allenes like this compound possess this inherent reactivity, the strain is dramatically amplified in cyclic allenes. researchgate.net Computational studies using isodesmic and homodesmic equations have quantified this strain. The constraints of a small ring prevent the allene unit from achieving its ideal orthogonal geometry, leading to significant strain energy. researchgate.netacs.org This increased strain in cyclic allenes leads to enhanced reactivity and lower activation barriers for cycloaddition reactions compared to linear allenes. researchgate.netnih.gov

| Cyclic Allene | Estimated Strain Energy (kcal/mol) |

|---|---|

| 1,2-Cyclononadiene | 2 |

| 1,2-Cyclooctadiene | 5 |

| 1,2-Cycloheptadiene | 14 |

| 1,2-Cyclohexadiene | 32 |

| 1,2-Cyclopentadiene | 51 |

*Data sourced from B3LYP/6-311+G(d,p)+ZPVE level of theory calculations. acs.org

Reaction Mechanism Prediction and Validation

Theoretical calculations are indispensable for elucidating the complex reaction mechanisms of allenes. They allow chemists to visualize transition states and map out potential energy surfaces, providing a predictive framework for reactivity. nih.govrsc.org

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of allene reactions. acs.orgmdpi.com DFT calculations can map the entire energy profile of a reaction, identifying intermediates and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a proposed pathway. rsc.orgresearchgate.net

For example, in metal-catalyzed cycloadditions involving allenes, DFT has been used to compare different potential pathways, such as a concerted [3+2] cycloaddition versus a stepwise mechanism. acs.org Calculations on the reaction of phenyl radicals with allene show that the most favorable pathway is the addition to a terminal carbon atom. nih.gov Similarly, in Rh(I)-catalyzed (5+2) cycloadditions, DFT calculations explained why sterically hindered allenes paradoxically give higher yields by showing that steric repulsion raises the energy barrier for a competing allene dimerization pathway more than it affects the desired cycloaddition pathway. acs.org These theoretical predictions often show strong agreement with experimental observations. rsc.orgnih.gov

For reactions occurring in very large and complex environments, such as inside an enzyme or in solution with explicit solvent molecules, full quantum mechanics (QM) calculations are computationally prohibitive. nih.gov In these cases, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is employed. wikipedia.orgmpg.de

The QM/MM method treats the core reacting part of the system (e.g., the allene and its immediate reaction partner) with a high-level QM method like DFT, which accurately describes the electronic rearrangements of bond-making and bond-breaking. nih.gov The rest of the system (e.g., the protein scaffold or solvent molecules) is treated with a much faster, classical MM force field. wikipedia.orgq-chem.com This partitioning allows for the simulation of complex systems by focusing computational resources where they are most needed. nih.gov There are different schemes for coupling the two regions, with electronic embedding being a more advanced method where the QM electron density is polarized by the electrostatic charges of the MM subsystem, providing a more realistic model of the interactions. nih.govwikipedia.org

Theoretical Studies on Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry in allene chemistry is the rationalization and prediction of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). acs.orgnih.gov For an unsymmetrically substituted allene like this compound, reactions can often lead to multiple products.

Theoretical studies, primarily using DFT, can determine the preferred outcome by comparing the activation free energies (ΔΔG‡) of the competing transition states that lead to the different products. acs.orgrsc.org The pathway with the lower energy barrier will be kinetically favored, leading to the major product. rsc.org

For instance, DFT calculations on the metal-catalyzed cycloaddition of indolyl-allenes revealed that the choice of catalyst (e.g., PtCl₂, [JohnPhosAu]⁺, or [IPrAu]⁺) leads to different reaction pathways and ultimately different products, explaining the experimentally observed regioselectivity. acs.org In other cases, noncovalent interactions, such as C-H···π or C-H···O interactions within the transition state, have been identified through computational analysis as the key factors controlling both regio- and stereoselectivity in Rh-catalyzed reactions of allenes. acs.orgacs.org These studies demonstrate that subtle electronic and steric effects, which can be precisely modeled, govern the selective outcomes of allene reactions. acs.orgnih.gov

Interplay Between Experimental and Computational Methodologies

The synergy between experimental techniques and computational chemistry provides a powerful approach for the comprehensive understanding of the structure, reactivity, and chiroptical properties of allenes. This is particularly crucial for chiral allenes, such as this compound, where the determination of absolute configuration and the rationalization of spectroscopic data are of significant interest. While direct comprehensive studies on this compound that combine experimental and computational data are limited in publicly accessible literature, the principles of this interplay can be effectively illustrated through closely related 1,3-diarylallene systems.

A notable example that demonstrates this synergy is the study of a chiral 1,3-diphenylallene derivative anchored to tetrathiafulvalene (B1198394) (TTF) units. This research showcases how computational calculations are indispensable for interpreting experimental data and confirming stereochemical assignments. beilstein-journals.orgbeilstein-journals.org

Detailed Research Findings: A Case Study of a 1,3-Diphenylallene Derivative

In a study by Hasegawa and colleagues, a novel tetrathiafulvalene dimer bridged by a chiral 1,3-diphenylallene framework was synthesized and characterized. beilstein-journals.orgbeilstein-journals.org The researchers successfully resolved the enantiomers and investigated their chiroptical properties using Electronic Circular Dichroism (ECD) spectroscopy. To unequivocally assign the absolute configuration of the separated enantiomers, they employed Time-Dependent Density Functional Theory (TD-DFT) calculations. beilstein-journals.org

The experimental ECD spectrum of one of the enantiomers, denoted as (+)-3, exhibited a distinct bisignate Cotton effect. Concurrently, TD-DFT calculations were performed to predict the theoretical ECD spectrum for the (S)-configuration of the molecule. The remarkable agreement between the experimental spectrum of (+)-3 and the calculated spectrum for the (S)-enantiomer provided strong evidence for the assignment of the absolute configuration as (+)-(S)-3. beilstein-journals.org This process highlights a standard and reliable protocol in modern stereochemical analysis: the comparison of experimentally measured chiroptical data with quantum chemical predictions. nih.govresearchgate.netresearchgate.net

The following table summarizes the key experimental and computational findings for the 1,3-diphenylallene-anchored tetrathiafulvalene dimer:

| Property | Experimental Value | Computational Prediction |

| Enantiomer | (+)-enantiomer | (S)-configuration |

| ECD Cotton Effect | Bisignate couple at 270 nm and 316 nm | Good correlation with the experimental spectrum |

| Absolute Configuration | Assigned as (+)-(S) | Consistent with the experimental assignment |

Furthermore, the study extended to the synthesis of a chiral copolymer incorporating the 1,3-diphenylallene unit. The chiroptical properties of the resulting polymer were also analyzed, demonstrating that the chirality of the allene framework was preserved during polymerization. The polymer exhibited a characteristic Cotton effect associated with the chiral allene moieties, further underscoring the stability and influence of the allene's axial chirality. beilstein-journals.orgbeilstein-journals.org

The electrochemical properties of the synthesized allene dimer were investigated using cyclic voltammetry, revealing two reversible redox waves. This indicates that the tetrathiafulvalene units can be oxidized, and importantly, the chiral allene framework remains stable under these conditions. beilstein-journals.org The interplay here is that while the experiment provides the redox potentials, computational models can be used to understand the changes in electronic structure upon oxidation and how this might affect the chiroptical properties, although this was not extensively detailed in this particular study.

| Electrochemical Data | First Oxidation Potential (V) | Second Oxidation Potential (V) |

| Compound 3 | +0.45 | +0.84 |

| Polymer (PTDPA) | +0.48 | +0.89 |

This case study on a 1,3-diphenylallene derivative serves as a powerful illustration of how the integration of experimental synthesis and spectroscopy with theoretical calculations leads to a deeper and more accurate understanding of the properties of chiral allenes. This combined approach is essential for the unambiguous determination of absolute configurations and for the rational design of new chiral materials with specific chiroptical and electronic properties. beilstein-journals.orgbeilstein-journals.org The principles demonstrated here are directly applicable to the study of this compound and other similar chiral allenes.

Advanced Applications in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the allene (B1206475) moiety in 1-phenyl-1-(4-methylphenyl)allene makes it an exceptional building block for the synthesis of intricate organic molecules. rsc.org Its ability to participate in a variety of transformations allows for the efficient construction of both carbocyclic and heterocyclic frameworks, which are core structures in many biologically active compounds and functional materials.

Construction of Carbocyclic and Heterocyclic Scaffolds

The inherent reactivity of the allenic system in this compound allows it to undergo a diverse array of cyclization reactions, providing access to a wide range of carbocyclic and heterocyclic structures. The strategic placement of the phenyl and 4-methylphenyl (tolyl) groups influences the regioselectivity and stereoselectivity of these transformations.

In the realm of carbocycle synthesis, this compound can participate in intramolecular and intermolecular cycloadditions. For instance, [4+2] and [2+2] cycloaddition reactions can be employed to construct six- and four-membered rings, respectively. The electron-rich nature of the aryl substituents can facilitate these reactions, and the specific substitution pattern can be used to direct the approach of the reacting partner.

For the construction of heterocyclic scaffolds, the allene can react with a variety of heteroatomic nucleophiles or dipoles. For example, the reaction with nitrones or nitrile oxides can lead to the formation of isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. Similarly, reactions with azides can provide access to triazole derivatives. The versatility of this compound as a synthetic precursor is further highlighted by its use in transition metal-catalyzed cyclization reactions. Catalysts based on palladium, gold, and rhodium have been shown to effectively mediate the cycloisomerization and related transformations of allenes, leading to a diverse range of cyclic products. uea.ac.ukrsc.org

Applications in Polymer Chemistry

The polymerization of allene monomers, including this compound, has garnered considerable attention for the creation of novel polymers with unique properties and potential applications. The resulting polyallenes possess a backbone of repeating double bonds, which can be further functionalized, and their stereochemistry can be controlled to produce materials with specific chiroptical properties.

Polymerization Mechanisms of Allene Monomers

The polymerization of allene monomers like this compound can proceed through different mechanisms, leading to polymers with distinct microstructures. The two primary modes of polymerization are 1,2-polymerization and 2,3-polymerization.

1,2-Polymerization: This mechanism involves the opening of one of the double bonds of the allene, resulting in a polymer with pendant vinyl groups. This is a common pathway in radical and some coordination polymerizations.

2,3-Polymerization: In this mode, the central carbon of the allene is incorporated into the polymer backbone, leading to a polymer with a polyisoprene-like structure. This pathway is often favored in certain transition metal-catalyzed polymerizations, with vanadium-based catalysts showing high selectivity for this type of polymerization with phenylallene derivatives. rsc.org

Living polymerization techniques, particularly those catalyzed by allylnickel complexes, have been instrumental in the controlled synthesis of polyallenes. researchgate.net These methods allow for precise control over the molecular weight and molecular weight distribution of the resulting polymers, which is crucial for tailoring their properties for specific applications.

Synthesis of Functional Polyallenes

The presence of the phenyl and tolyl groups in this compound imparts specific functionalities to the resulting polyallenes. These aromatic rings can be further modified post-polymerization to introduce a wide range of functional groups, thereby expanding the scope of applications for these materials. For example, electrophilic aromatic substitution reactions can be performed on the phenyl rings to introduce nitro, halogen, or acyl groups.

Furthermore, the double bonds in the polymer backbone are reactive sites that can be exploited for post-polymerization modifications. These modifications can be used to alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and chemical resistance. This ability to create functional polyallenes opens up possibilities for their use in areas such as drug delivery, sensor technology, and advanced coatings.

Preparation of Helical Polyallenes and Chiroptical Materials

A particularly exciting area of research in polyallene chemistry is the synthesis of helical polymers and their application as chiroptical materials. nih.gov When appropriately substituted, polyallenes can adopt a stable helical conformation in solution, leading to significant optical activity. nih.govresearchgate.net The chirality in these polymers can arise from the use of a chiral catalyst during polymerization or from the incorporation of chiral pendant groups on the allene monomer.

The polymerization of achiral allene monomers using a chiral catalytic system can induce a preferred helical sense in the resulting polymer, a process known as helix-sense-selective polymerization (HSSP). researchgate.net This approach has been successfully employed to generate helical polyallenes with high optical activity. The resulting helical polymers can exhibit unique chiroptical properties, such as strong circular dichroism (CD) and circularly polarized luminescence (CPL), making them promising candidates for applications in optical data storage, chiroptical switches, and as chiral selectors in separation technologies. nih.gov

Table 1: Chiroptical Properties of Helical Polyallenes

| Monomer/Polymer System | Catalyst/Inducer | Key Chiroptical Property | Potential Application |

| Chiral Allene Monomers | Allylnickel Complex | High optical activity, stable helical conformation | Chiral recognition, Asymmetric catalysis |

| Achiral Allene Monomers | Chiral Catalytic System (HSSP) | Induced helical sense, strong CD and CPL | Optical data storage, Chiroptical switches |

| Polyallene-based Copolymers | Block Copolymerization | Stimuli-responsive chiroptical properties | Smart materials, Sensors |

Allene-Based Ligands and Catalysts in Homogeneous Catalysis

The unique stereoelectronic properties of allenes, including their axial chirality, make them attractive scaffolds for the design of novel ligands for homogeneous catalysis. uea.ac.uknih.gov While the direct use of this compound as a catalyst is not extensively documented, the principles derived from the study of allene-based ligands are directly applicable.

The incorporation of an allene moiety into a ligand framework can create a chiral environment around the metal center, which is essential for asymmetric catalysis. uea.ac.uk The allene unit can coordinate to the metal in various ways, influencing the steric and electronic properties of the catalyst. For instance, bis-phosphine allene ligands have been synthesized and coordinated to metals like palladium, platinum, and gold. rsc.orgresearchgate.net These complexes have shown promise in catalytic reactions, including asymmetric transformations.

The development of allene-based ligands is an active area of research, with the potential to lead to new and more efficient catalysts for a variety of organic transformations. The ability to fine-tune the structure of the allene, for example by varying the substituents on the phenyl rings of a molecule like this compound, offers a powerful tool for optimizing catalyst performance.

Emerging Applications in Materials Science

The unique structural and electronic properties of this compound, particularly its axial chirality, have positioned it as a promising candidate for the development of advanced materials. Research into its incorporation into polymers and its use as a chiral dopant in liquid crystal displays is paving the way for novel applications in materials science.

Chiroptical Polymers

The polymerization of chiral allenes, such as this compound, can lead to the formation of helical polymers with distinct chiroptical properties. These properties, including strong circular dichroism (CD) and circularly polarized luminescence (CPL), are highly dependent on the polymer's helical structure and the nature of the pendant groups. The synthesis of polyallenes can be achieved through various methods, including living/controlled radical polymerization, cationic polymerization, and anionic polymerization, which allow for the control of molecular weight and polydispersity. nih.govrsc.org

Living anionic polymerization of 1,1-diarylallene derivatives, structurally similar to this compound, has been investigated to create well-defined block copolymers. sci-hub.se For instance, the living anionic copolymerization of 1,1-diphenylethylene (B42955) (DPE) derivatives with styrene (B11656) has been shown to produce periodic polymers with controlled sequence structures. sci-hub.se The reactivity of the allene monomer and the feed ratio of the comonomers are critical in determining the final polymer architecture and properties.

The resulting polyallenes can exhibit stimuli-responsive behavior, where the helical conformation can be altered by external stimuli such as temperature, pH, or light. This makes them attractive for applications in sensors, switches, and smart materials. The chiroptical properties of these polymers can be fine-tuned by controlling the helical pitch and the aggregation state of the polymer chains.

Below is a table summarizing the properties of polymers derived from a related 1,1-diarylallene monomer, 1,1-diphenylethylene (DPE), copolymerized with styrene, which can provide insights into the potential characteristics of poly(this compound).

Table 1: Properties of Styrene/1,1-Diphenylethylene (DPE) Copolymers

| Feed Ratio (Styrene/DPE) | Resulting Copolymer Structure | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| 2.0 | Dominantly DSDSS repeating patterns | Varies with composition | sci-hub.se |

| 1.5 | Dominantly DSS repeating patterns | Varies with composition | sci-hub.se |

This table is generated based on data for a related compound and is for illustrative purposes.

Chiral Dopants in Liquid Crystal Displays

The chirality of this compound makes it a potential candidate for use as a chiral dopant in liquid crystal displays (LCDs). When a small amount of a chiral molecule is added to a nematic liquid crystal phase, it can induce a helical twist in the alignment of the liquid crystal molecules, resulting in a cholesteric (or chiral nematic) phase. This induced helical structure is the basis for various display technologies, including twisted nematic (TN), super-twisted nematic (STN), and cholesteric reflective displays.

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a helical structure in a given nematic host. A higher HTP value means that a smaller amount of the dopant is required to achieve a desired helical pitch. The HTP is dependent on the molecular structure of the dopant, including its shape, size, and the nature and position of its chiral center.

The table below illustrates the concept of helical twisting power with examples of other chiral dopants.

Table 2: Helical Twisting Power (HTP) of Selected Chiral Dopants in a Nematic Host

| Chiral Dopant | Nematic Host | HTP (μm⁻¹) | Reference |

|---|---|---|---|

| (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one | Not Specified | 20.4 | |

| Limonene | Not Specified | Varies with concentration | |

| N-(4-phenylbenzylidene)-1-phenylethanamine (PBPEA) | MBBA/EBBA mixture | Not explicitly quantified, but induces a visible helical structure | nih.gov |

This table includes data for other chiral dopants to illustrate the concept of HTP and is for informational purposes.

Asymmetric Catalysis

While the direct application of polymers of this compound in asymmetric catalysis is an area still under exploration, the monomer itself and its derivatives hold promise as chiral ligands for transition metal catalysts. Chiral allenes containing coordinating groups, such as phosphines, have been successfully employed as ligands in asymmetric catalysis, demonstrating high enantioselectivity in various reactions. wikipedia.orgwarwick.ac.uk

The axial chirality of this compound can be transferred to the catalytic center, creating a chiral environment that directs the stereochemical outcome of a reaction. Rhodium-catalyzed reactions, for instance, have been shown to proceed through allene-containing intermediates, highlighting the potential for allenes to play a direct role in catalytic cycles. nih.gov

The development of polymeric or oligomeric forms of chiral allene ligands could offer advantages such as catalyst recyclability and enhanced stability. The polymer backbone can create a specific microenvironment around the catalytic sites, potentially influencing the activity and selectivity of the catalyst.

Research in this area is focused on synthesizing functionalized this compound derivatives that can be readily coordinated to metal centers or polymerized to form catalytically active materials.

Future Directions and Outlook in Allene Chemistry Research

Development of Novel and Sustainable Catalytic Systems

The development of innovative and sustainable catalytic systems is a cornerstone of future research in allene (B1206475) chemistry. The goal is to move beyond traditional stoichiometric reagents towards more efficient, selective, and environmentally benign catalytic processes. acs.orgyale.edusigmaaldrich.com

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for allene synthesis, offering mild reaction conditions. rsc.org Dual catalytic systems, such as photoredox/nickel and photoredox/copper, have been successfully employed for the synthesis of multisubstituted allenes. nih.govrsc.org Future work will likely focus on expanding the scope of these reactions and exploring the use of more earth-abundant and less toxic metal catalysts like manganese and iron. rsc.org Furthermore, the development of photocatalyst-free strategies, potentially involving electron-donor-acceptor (EDA) complexes, presents an exciting frontier for greener allene synthesis. rsc.org

Gold and palladium catalysts have been instrumental in many allene transformations. nih.govrsc.orgrsc.orgrsc.org Gold catalysts, in particular, have shown remarkable efficiency in activating allenes for various cyclization and addition reactions. rsc.orgrsc.org The future in this area lies in designing more robust and recoverable catalysts to enhance their sustainability and practical applicability.

| Catalytic System | Type of Transformation | Advantages | Future Research Focus |

| Visible Light Photoredox Catalysis | Alkylated allene synthesis, 1,4-difunctionalization of 1,3-enynes | Mild reaction conditions, avoids harsh reagents | Use of earth-abundant metals (Mn, Fe), development of photocatalyst-free systems |

| Gold Catalysis | Cycloadditions, cycloisomerizations | High efficiency in allene activation | Development of more robust and recyclable catalysts |

| Palladium Catalysis | Hydroborylative coupling, three-component reactions | High selectivity and functional group tolerance | Broader substrate scope, step-economy |

| Copper Catalysis | Cyanation, borylation | Mild conditions, good functional group compatibility | Development of new ligands for enhanced stereocontrol |

Advancements in Highly Stereoselective and Chemo-selective Synthesis of Substituted Allenes

The control of stereochemistry and chemoselectivity in the synthesis of substituted allenes is a paramount objective, as the axial chirality of many allenes makes them valuable in asymmetric synthesis. acs.orgacs.orgrsc.org

Significant progress has been made in the development of catalytic asymmetric methods to produce enantiomerically enriched allenes. acs.orgrsc.org Chiral phosphoric acids, for instance, have been effectively used as catalysts in the asymmetric synthesis of tetrasubstituted allenes. acs.org Similarly, palladium and copper-based catalytic systems, when paired with chiral ligands, have enabled highly stereoselective and chemoselective transformations. nih.govrsc.orgdigitellinc.comorganic-chemistry.org

A key challenge and future direction is the development of catalytic systems that can achieve dynamic kinetic resolution of racemic allenes, allowing for the conversion of the entire substrate pool into a single desired enantiomer. acs.orgacs.org Furthermore, the quest for catalysts that can control both axial chirality and adjacent stereocenters in a single step remains a significant area of research.

Recent breakthroughs in palladium-catalyzed three-component reactions have demonstrated excellent regio- and chemo-selectivity in the synthesis of trisubstituted allenes from readily available starting materials. nih.govrsc.org These methods offer high step-economy and broad substrate scope, and future efforts will likely focus on expanding their applicability to a wider range of functionalized allenes. nih.govrsc.org

Exploration of New Reactivity Modes and Mechanistic Paradigms for Allene Transformations

The exploration of novel reactivity modes and a deeper understanding of reaction mechanisms are crucial for expanding the synthetic utility of allenes. organic-chemistry.orgacs.orgresearchgate.netrsc.org While cycloaddition and electrophilic/nucleophilic additions are well-established reaction pathways, researchers are continuously uncovering new transformations. numberanalytics.comnumberanalytics.com

Radical transformations have emerged as a powerful strategy for allene synthesis, allowing for the formation of complex structures through unique reaction pathways. researchgate.netrsc.orgnih.gov The 1,4-addition of radicals to 1,3-enynes, for example, provides a direct route to functionalized allenes. nih.gov Mechanistic studies, often supported by computational analysis, are vital to understanding and controlling the regioselectivity of these radical additions. nih.gov

The reactivity of strained cyclic allenes is another area of active investigation. These high-energy intermediates can undergo unique transformations that are not observed in their acyclic counterparts. nih.govacs.org For instance, the migration of a silyl (B83357) or acyl group to the central allene carbon in a strained cyclic allene has been shown to lead to highly substituted phenolic products. acs.org

A deeper mechanistic understanding of transition-metal-catalyzed reactions of allenes is also a key focus. rsc.orgacs.org For example, in rhodium-catalyzed cycloadditions, it has been found that allene dimerization can be a competing pathway that deactivates the catalyst. acs.org Understanding these deactivation pathways is critical for designing more efficient and robust catalytic systems.

| Reactivity Mode | Description | Key Research Areas |

| Radical Transformations | Synthesis of allenes via radical intermediates, often through addition to enynes. researchgate.netrsc.orgnih.gov | Development of new catalytic systems for radical generation, understanding and controlling regioselectivity. nih.gov |

| Strained Cyclic Allene Chemistry | Exploration of the unique reactivity of high-energy cyclic allenes. nih.govacs.org | Generation and trapping of novel heterocyclic allenes, exploring new cycloaddition pathways. nih.gov |

| Transition-Metal-Catalyzed Cycloadditions | Formation of cyclic compounds through the reaction of allenes with other unsaturated partners. rsc.orgacs.org | Uncovering new cycloaddition modes (e.g., [5+2], [6+2]), elucidating reaction mechanisms to improve catalyst design. acs.orgmdpi.com |

Integration of Allene Chemistry with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in allene chemistry. yale.edusigmaaldrich.comessentialchemicalindustry.orgallen.in This involves a shift towards more sustainable practices, such as waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. yale.eduessentialchemicalindustry.org

A significant aspect of this integration is the development of catalytic processes that are more energy-efficient. yale.eduessentialchemicalindustry.org As mentioned, visible-light-promoted reactions represent a step in this direction, as they often proceed at ambient temperature. rsc.org The use of catalytic reagents is inherently greener than stoichiometric ones, as it reduces waste. yale.edu

Computational Design and Prediction of Novel Allene Reactivity and Structures

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of allenes. rsc.orgnih.gov Density Functional Theory (DFT) calculations, in particular, have been widely used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and predict the reactivity of novel allene structures. rsc.orgacs.orgacs.orgacs.org

The synergy between computational and experimental studies is crucial for advancing the field. rsc.orgnih.gov For example, computational analysis can help to understand the origins of chemo- and enantioselectivity in catalytic reactions by modeling transition states and identifying key non-covalent interactions that govern the reaction outcome. acs.orgacs.org This insight can then guide the design of more effective catalysts.

Future applications of computational chemistry in this area will likely involve the de novo design of allene-based molecules with specific desired properties. Machine learning and artificial intelligence are also poised to play a greater role in predicting the crystal structures and reactivity of new allene derivatives, potentially accelerating the discovery of new materials and pharmaceuticals. nih.govpropulsiontechjournal.com

Q & A

Q. How can in silico toxicity models (e.g., Toxtree, pkCSM) prioritize this compound derivatives for biological testing?

- Methodology : ADMET prediction tools assess hepatotoxicity (CYP450 inhibition), mutagenicity (Ames test models), and bioavailability (Lipinski’s Rule of Five). Experimental validation via Ames II assay and zebrafish embryo toxicity screens bridges computational and empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.